Product packaging for Benzyl-(3-iodo-benzyl)-amine(Cat. No.:)

Benzyl-(3-iodo-benzyl)-amine

Cat. No.: B13891846
M. Wt: 323.17 g/mol
InChI Key: AOSOBQKVRZFOHZ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzylamines in Contemporary Organic Synthesis

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom, which in turn bears other substituents. These motifs are prevalent in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities. researchgate.netgoogle.com Their importance in organic synthesis stems from their utility as key intermediates and building blocks for the construction of more complex molecular architectures. researchgate.net The development of efficient methods for the synthesis of substituted benzylamines remains an active area of research, driven by the demand for novel therapeutic agents and functional materials. thieme.deorganic-chemistry.orgacs.org

Significance of Aryl Iodides as Synthetic Intermediates and Scaffolds

Aryl iodides, organic compounds containing an iodine atom directly attached to an aromatic ring, are highly valued synthetic intermediates. acs.orgnih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly reactive in a variety of transformations. vulcanchem.com They are extensively used in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular frameworks, making aryl iodides indispensable in drug discovery and materials science. acs.orgnih.govnih.govnih.gov Furthermore, the iodine atom can be used for radioiodination, enabling the development of radiopharmaceuticals for imaging and therapeutic applications. vulcanchem.com

Overview of Synthetic Approaches to N-Benzylated Amines and Iodinated Aromatics

The synthesis of N-benzylated amines can be achieved through several methods. One common approach is reductive amination , which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. vulcanchem.comresearchgate.netaskfilo.com For instance, benzaldehyde (B42025) can be reacted with an amine to form an intermediate imine, which is then reduced to the corresponding N-benzylamine. google.comunimi.itresearchgate.net Another prevalent method is the nucleophilic substitution of a benzyl halide with an amine. vulcanchem.com

The introduction of an iodine atom onto an aromatic ring, or iodination, can be accomplished through various synthetic strategies. acs.org Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent. acs.org Other methods include the Sandmeyer reaction of an aromatic diazonium salt, and metal-catalyzed halogen exchange reactions where an aryl bromide or chloride is converted to an aryl iodide. rsc.org More recent developments have focused on metal- and base-free methods, such as the reaction of arylhydrazines with iodine. acs.orgnih.govacs.orgresearchgate.net

Research Landscape Pertaining to Benzyl-(3-iodo-benzyl)-amine: Current Gaps and Future Research Directions

This compound is a specific substituted benzylamine (B48309) that incorporates an aryl iodide moiety. Its structure presents a unique combination of a reactive iodine atom and a benzylamine core, suggesting its potential as a versatile building block in organic synthesis and medicinal chemistry.

Current research on this compound appears to be primarily focused on its synthesis and its use as an intermediate. The synthesis of this compound can be approached through the established methods for N-benzylated amines, such as the reductive amination of 3-iodobenzaldehyde (B1295965) with benzylamine or the nucleophilic substitution of 3-iodobenzyl halide with benzylamine. vulcanchem.com

The presence of the iodine atom opens up possibilities for a wide range of functionalization reactions. Cross-coupling reactions, such as Suzuki-Miyaura coupling, could be employed to introduce new aryl or alkyl groups at the 3-position of the benzyl ring, leading to a diverse library of derivatives. vulcanchem.com

A significant area for future research lies in the exploration of the biological activity of this compound and its derivatives. Given that both benzylamines and aryl iodides are found in many bioactive molecules, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. For instance, it could be investigated for its potential as an anticancer agent or as a ligand for specific receptors in the central nervous system. Furthermore, the iodine atom could be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, to develop novel radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, or for targeted radiotherapy. vulcanchem.comresearchgate.net

The table below summarizes some key properties and potential applications of related compounds, highlighting the research avenues for this compound.

Property/ApplicationDescriptionRelevant Compound Class
Cross-Coupling Reactions The C-I bond can be utilized in various palladium-catalyzed cross-coupling reactions to form new C-C or C-heteroatom bonds.Aryl Iodides
Radiopharmaceutical Development The iodine atom can be substituted with a radioisotope for use in medical imaging or therapy.Iodinated Compounds
Biological Activity The benzylamine scaffold is present in many biologically active molecules with diverse therapeutic applications.Benzylamines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14IN B13891846 Benzyl-(3-iodo-benzyl)-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-iodophenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOBQKVRZFOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 3 Iodo Benzyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Benzylamines

The creation of the C-N bond is fundamental to the synthesis of the target molecule. Several classical and robust methods are available, each utilizing a different set of precursors derived from 3-iodobenzene.

Reductive amination is a highly efficient and widely used method for synthesizing amines. ias.ac.in This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. libretexts.orgopenstax.org For the synthesis of Benzyl-(3-iodo-benzyl)-amine, this pathway involves the reaction of 3-iodobenzaldehyde (B1295965) with benzylamine (B48309).

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of 3-iodobenzaldehyde, followed by dehydration to form an N-(3-iodobenzylidene)-1-phenylmethanamine (an imine or Schiff base).

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough to not reduce the starting aldehyde but is capable of reducing the intermediate imine. libretexts.orglibretexts.org Other common reducing systems include catalytic hydrogenation (e.g., H₂ over a palladium catalyst). ias.ac.in This one-pot reaction is advantageous due to its operational simplicity and high yields. nih.govamazonaws.com

Reactant 1 Reactant 2 Key Reagents Intermediate Product
3-IodobenzaldehydeBenzylamineSodium cyanoborohydride (NaBH₃CN) or H₂/CatalystImineThis compound

The direct alkylation of a primary amine with an alkyl halide is a classic method for forming a C-N bond via a nucleophilic substitution (Sₙ2) reaction. ucalgary.ca In this approach, benzylamine acts as the nucleophile, attacking the electrophilic carbon of a 3-iodobenzyl halide (such as 3-iodobenzyl bromide).

The reaction involves the lone pair of electrons on the nitrogen atom of benzylamine attacking the benzylic carbon of the 3-iodobenzyl halide, displacing the halide ion. ucalgary.ca A subsequent deprotonation step, often by another molecule of the starting amine, yields the final secondary amine product.

A significant drawback of this method is the potential for overalkylation. The product, this compound, is also a nucleophile and can react further with the 3-iodobenzyl halide to form a tertiary amine. libretexts.orgucalgary.ca This can lead to a mixture of products, reducing the yield of the desired secondary amine. ucalgary.ca Using a large excess of the primary amine can help to favor mono-alkylation.

Reactant 1 Reactant 2 Reaction Type Potential Side Product Product
Benzylamine3-Iodobenzyl bromideNucleophilic Substitution (Sₙ2)Tertiary AmineThis compound

To circumvent the issue of overalkylation, a reliable two-step sequence involving amide formation and subsequent reduction can be employed. youtube.com This method offers better control and often results in higher purity of the final product.

The process unfolds as follows:

Amidation: Benzylamine is first reacted with a derivative of 3-iodobenzoic acid, typically 3-iodobenzoyl chloride, in the presence of a base. This reaction forms a stable amide intermediate, N-benzyl-3-iodobenzamide. Amides are significantly less nucleophilic than amines, so the reaction stops cleanly at this stage. youtube.com

Reduction: The carbonyl group of the resulting amide is then reduced to a methylene (B1212753) (CH₂) group. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgopenstax.org

This pathway is particularly useful as both amides and their precursors (acid chlorides) are generally stable and easy to handle, and the reduction of amides to amines is a high-yielding transformation. youtube.comorganic-chemistry.org

Step Reactants Key Reagent Intermediate/Product
1. AmidationBenzylamine, 3-Iodobenzoyl chlorideBase (e.g., Pyridine)N-benzyl-3-iodobenzamide
2. ReductionN-benzyl-3-iodobenzamideLithium aluminum hydride (LiAlH₄)This compound

Introduction of the Iodine Atom at the Meta Position of the Benzene (B151609) Ring

The successful synthesis of this compound via the aforementioned routes relies on the availability of precursors with an iodine atom correctly positioned at the meta-position. The regioselectivity of this iodination is critical.

Direct iodination of an aromatic ring is an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose, often activated by a strong acid like trifluoroacetic acid (TFA) or sulfuric acid. researchgate.netdiva-portal.orgorganic-chemistry.org The acid protonates NIS, generating a more potent electrophilic iodine species. researchgate.net

However, the directing effects of the substituent already on the benzene ring govern the position of the incoming iodine atom. For precursors like benzaldehyde (B42025) or toluene, the formyl (-CHO) and methyl (-CH₃) groups are ortho-, para-directing. Therefore, direct iodination of these compounds would yield a mixture of ortho- and para-iodo isomers, not the required meta-isomer. While NIS is effective for iodinating many aromatic compounds, it is not a suitable method for producing the specific meta-iodinated precursors needed for this synthesis from simple, unsubstituted benzyl (B1604629) precursors. researchgate.netdiva-portal.org

The most reliable and regiochemically precise method for introducing an iodine atom at a specific position on a benzene ring is through the diazotization of an aromatic amine, followed by a substitution reaction, often referred to as a Sandmeyer-type reaction. nih.govwikipedia.orgacs.org

This synthetic sequence begins with a meta-substituted aniline, for example, 3-aminobenzaldehyde or 3-aminotoluene.

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org This converts the amino group into a diazonium salt (-N₂⁺).

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). tpu.ru The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide ion to form the corresponding aryl iodide. acs.orgorganic-chemistry.org

This method provides excellent control over the iodine's position, as its location is predetermined by the location of the amine group on the starting material. tpu.ru It is the premier strategy for preparing the 3-iodo-substituted precursors required for the synthesis of this compound.

Starting Material Step 1 Reagents Intermediate Step 2 Reagent Final Precursor
3-AminobenzaldehydeNaNO₂, HCl (aq)3-Formylbenzenediazonium chloridePotassium Iodide (KI)3-Iodobenzaldehyde
3-AminotolueneNaNO₂, H₂SO₄ (aq)3-Methylbenzenediazonium sulfatePotassium Iodide (KI)3-Iodotoluene

Halogen Exchange Reactions for Aryl Iodides

The synthesis of the 3-iodobenzyl portion of the target molecule often begins with a more readily available or less expensive aryl bromide or chloride precursor. The conversion to the aryl iodide is efficiently achieved through halogen exchange, a process commonly known as the Finkelstein reaction. wikipedia.org While classic Finkelstein reactions are typically used for alkyl halides, adaptations for aryl halides have become robust and widely adopted. wikipedia.org

A prominent method involves a copper(I)-catalyzed halogen exchange. wikipedia.orgorganic-chemistry.org In this procedure, an aryl bromide is treated with sodium iodide in the presence of a catalytic amount of copper(I) iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine. organic-chemistry.orgthieme-connect.com The reaction is typically conducted in a solvent like 1,4-dioxane at elevated temperatures, often around 110 °C, and drives towards the product due to the precipitation of insoluble sodium bromide. wikipedia.orgnih.govfrontiersin.org This method is valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgresearchgate.net Nickel complexes have also been shown to catalyze the aromatic Finkelstein reaction effectively. wikipedia.orgacs.org

The proposed mechanism for the copper-catalyzed reaction involves an oxidative addition of the aryl bromide to the copper(I) catalyst, forming a transient arylcopper(III) complex. nih.govfrontiersin.org This is followed by a halide exchange with iodide and subsequent reductive elimination to yield the final aryl iodide product and regenerate the copper(I) catalyst. nih.govfrontiersin.org

Table 1: Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction
Catalyst SystemIodide SourceSolventTemperatureTypical YieldReference
CuI (5 mol%) / N,N'-dimethylethylenediamine (10 mol%)NaI (2 equiv.)1,4-Dioxane110 °C92-98% thieme-connect.com
CuI (5 mol%) / (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%)NaI (2 equiv.)Dioxane110 °CExcellent nih.govfrontiersin.org
Cu₂O / L-prolineNaIEthanolRefluxHigh nih.govfrontiersin.org

Convergent Synthesis Approaches

Convergent synthesis involves the preparation of separate fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules like this compound.

Sequential Construction of Benzyl and Iodinated Phenyl Moieties

A primary strategy for synthesizing this compound is through the direct N-alkylation of a primary amine with a suitable benzyl halide. This can be approached in two ways:

Alkylation of Benzylamine: Benzylamine can be reacted with a 3-iodobenzyl halide (e.g., 3-iodobenzyl bromide) in the presence of a base. The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.

Alkylation of 3-Iodobenzylamine: Alternatively, 3-iodobenzylamine can serve as the starting amine, which is then alkylated with a benzyl halide like benzyl bromide or benzyl chloride. sigmaaldrich.com

This reaction is a standard nucleophilic substitution where the amine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halogen. A significant challenge in this method is preventing over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine. wikipedia.org Controlling stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine. rsc.org

Coupling of Pre-formed Iodinated Benzyl Units with Benzylamine Derivatives

This approach is a specific application of the sequential construction described above, emphasizing the union of two key building blocks: a benzylamine derivative and a 3-iodobenzyl unit. The most direct method is the reaction of benzylamine with 3-iodobenzyl bromide. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to scavenge the HBr formed. researchgate.net

Another powerful method is reductive amination. This involves the condensation of 3-iodobenzaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. nih.gov This "one-pot" procedure is highly efficient. The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165). ias.ac.in A key advantage of reductive amination is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side product in direct alkylation with halides. researchgate.net

Table 2: Convergent Synthesis Methods
MethodReactant 1Reactant 2Key ReagentsTypical Product
Direct N-AlkylationBenzylamine3-Iodobenzyl bromideBase (e.g., NaHCO₃, K₂CO₃, Hünig's base)This compound
Direct N-Alkylation3-IodobenzylamineBenzyl bromideBase (e.g., NaHCO₃, K₂CO₃, Hünig's base)This compound
Reductive AminationBenzylamine3-IodobenzaldehydeReducing agent (e.g., NaBH₄, H₂/Catalyst)This compound

Optimization of Reaction Conditions and Yields

Catalyst Systems and Solvent Effects

For direct N-alkylation reactions using benzyl halides, the choice of solvent and base is critical. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective. wikipedia.orgresearchgate.net Aqueous conditions using a mild inorganic base like sodium bicarbonate have also been shown to be surprisingly effective, offering an environmentally benign option and circumventing issues related to the hydrolysis of the halide under stronger basic conditions. researchgate.net

In recent years, transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as a highly atom-economical alternative for N-alkylation. researchgate.net In this method, a catalyst (often based on iridium, ruthenium, or manganese) temporarily oxidizes an alcohol (e.g., 3-iodobenzyl alcohol) to the corresponding aldehyde. organic-chemistry.orgwhiterose.ac.ukacs.org This aldehyde then undergoes reductive amination with an amine (e.g., benzylamine), and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct. researchgate.netacs.org The choice of catalyst and ligand system is crucial for high efficiency and selectivity. whiterose.ac.uk Toluene is a common solvent for these reactions, though aqueous systems are also being developed. acs.org

Temperature and Pressure Considerations in Scalable Synthesis

For large-scale synthesis, reaction conditions must be carefully controlled for safety, efficiency, and cost-effectiveness. Direct N-alkylation of amines with benzyl halides is often exothermic, and temperature control is essential to prevent runaway reactions and minimize side-product formation, such as over-alkylation. wikipedia.org These reactions are typically conducted at temperatures ranging from room temperature to around 80-110 °C. researchgate.netrsc.org The use of aqueous media can aid in temperature management on a larger scale. researchgate.net These reactions are almost always performed at atmospheric pressure.

Catalytic borrowing hydrogen reactions often require elevated temperatures, typically between 110-180 °C, to facilitate the initial alcohol dehydrogenation step. researchgate.netacs.org While these reactions are generally run at atmospheric pressure, if hydrogen gas is used as the reductant in a traditional catalytic hydrogenation (a variant of reductive amination), a pressurized reactor would be necessary. nih.gov The scalability of these catalytic processes has been demonstrated, with some protocols being effective at the gram-scale, indicating their potential for industrial application. acs.orgacs.orgethz.ch

Purification Techniques and Process Development for Research Scale

The isolation and purification of this compound on a research scale employ a range of standard and advanced organic chemistry techniques. The development of an effective purification process is critical to obtaining the compound with high purity, which is essential for accurate characterization and further application. The choice of method depends on the physical properties of the compound and the nature of the impurities present after synthesis.

Common purification strategies for benzylamines include:

Liquid-Liquid Extraction: This is a fundamental technique used to separate the desired amine from water-soluble byproducts and reagents. The crude reaction mixture is typically dissolved in an organic solvent and washed with water or brine. To ensure the amine remains in the organic phase, the pH of the aqueous layer is often adjusted to be basic (e.g., pH 11), preventing the formation of water-soluble ammonium salts bit.edu.cn.

Vacuum Distillation: For thermally stable, high-boiling point compounds like secondary benzylamines, vacuum distillation is an effective method for purification. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at atmospheric pressure reddit.com.

Column Chromatography: This is one of the most versatile purification methods at the research scale. The crude product is passed through a column of stationary phase, typically silica gel. A solvent system (eluent) is chosen to allow for the separation of the target compound from impurities based on differences in polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) acs.org.

Crystallization of Salts: Amines can be efficiently purified by converting them into their corresponding salts, such as hydrochlorides acs.orged.gov. These salts are often crystalline solids that can be easily purified by recrystallization from an appropriate solvent. After purification, the salt is treated with a base to regenerate the pure free amine reddit.com.

Process development at the research scale involves optimizing these techniques to maximize yield and purity. This includes screening different solvents for extraction and chromatography, optimizing pH for extractions, and determining the ideal conditions for distillation or crystallization. Purity is typically assessed at each stage using analytical techniques like TLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Interactive Data Table: Common Purification Techniques for Benzylamines Users can filter by technique to see details.

Technique Description Key Optimization Parameters Typical Application
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids. Solvent choice, pH of aqueous phase, number of extractions. Initial workup to remove bulk water-soluble impurities.
Vacuum Distillation Purification of liquids based on boiling point differences at reduced pressure. Pressure (vacuum level), temperature. Purification of thermally stable, high-boiling liquids.
Column Chromatography Separation based on differential adsorption on a solid stationary phase. Stationary phase (e.g., silica, alumina), eluent system composition. High-purity separation of products with different polarities.
Salt Crystallization Formation of a crystalline salt, which is purified by recrystallization. Acid for salt formation, recrystallization solvent, temperature. High-purity isolation of basic compounds like amines.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzylamines to reduce the environmental footprint of chemical processes. These approaches focus on maximizing atom economy, using less hazardous substances, employing renewable feedstocks, and minimizing waste. The synthesis of this compound can be envisioned through several green methodologies, moving away from traditional routes that may involve hazardous reagents or generate significant waste.

A key green strategy is the use of catalytic reactions, particularly those employing heterogeneous catalysts that can be easily recovered and reused nih.govresearchgate.net. Reductive amination, which involves the reaction of an aldehyde (3-iodobenzaldehyde) with an amine (benzylamine) in the presence of a reducing agent, is a highly atom-economical route to secondary amines researchgate.netchemicalbook.com.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity rsc.orgresearchgate.netnih.gov.

For the synthesis of this compound, a microwave-assisted reductive amination would be a prime green approach. This method has been successfully applied to a wide range of aldehydes and ketones nih.govresearchgate.net. The reaction would involve mixing 3-iodobenzaldehyde, benzylamine, and a suitable reducing agent in a vessel transparent to microwaves and irradiating the mixture for a short period. The efficiency of this method often reduces the need for large excesses of reagents and can sometimes be performed with less solvent, further enhancing its green credentials.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzylamine Derivatives Users can sort by reaction time or yield to compare methods.

Reaction Heating Method Reaction Time Yield Reference
Synthesis of Quinolone-fused benzodiazepines Conventional (Reflux) 3 days No Product rsc.org
Synthesis of Quinolone-fused benzodiazepines Microwave 10-15 min 92-97% rsc.org
Synthesis of 2,4-dimethoxybenzylaminotriazines Conventional 8-12 hours Moderate researchgate.net
Synthesis of 2,4-dimethoxybenzylaminotriazines Microwave 5-10 min Good-Excellent researchgate.net
Reductive Amination of Benzaldehyde Conventional 1 hour ~10.6% nih.gov
Reductive Amination of Benzaldehyde Microwave 1 hour 98.2% nih.gov

Solvent-Free Protocols

Eliminating the use of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces health and safety hazards, and lowers costs. Solvent-free reactions, or solid-state reactions, are highly desirable and have been developed for various transformations, including the synthesis of secondary amines researchgate.netudayton.edu.

A solvent-free protocol for the synthesis of this compound could be based on the established methodology of solvent-free reductive amination acs.orgresearchgate.netscribd.com. This technique typically involves the mechanical mixing or grinding of the solid or liquid reactants (3-iodobenzaldehyde and benzylamine) with a solid-supported reducing agent, such as sodium borohydride mixed with an activator like p-toluenesulfonic acid acs.orgscribd.com. The reaction proceeds in the absence of a bulk solvent, with the reactants themselves forming the reaction medium. In some cases, one of the liquid reactants can be used in excess to act as the solvent researchgate.net. Another innovative solvent-free approach involves the visible-light-driven photocatalytic coupling of neat (solvent-free) benzylamine, which could be adapted for this synthesis acs.org. These methods are not only environmentally friendly but also often simplify product workup and purification.

Interactive Data Table: Examples of Solvent-Free Synthesis of Benzylamine Derivatives Users can filter by reaction type to see specific examples.

Reaction Type Reactants Conditions Product Yield Reference
Reductive Amination Benzylamines, Aldehydes, NaBH4, p-TSA Grinding, Room Temp Dibenzylamines Good acs.orged.govscribd.com
Nucleophilic Substitution Disubstituted triazines, 2,4-dimethoxybenzylamine Microwave, 150 °C 2,4-dimethoxybenzylaminotriazines Good researchgate.net
Photocatalytic Coupling Benzylamine Visible light, Bi-ellagate catalyst, 24h N-benzylidenebenzylamine High acs.org

Chemical Reactivity and Transformation Studies of Benzyl 3 Iodo Benzyl Amine

Reactivity of the Secondary Amine Functionality

The nitrogen atom in Benzyl-(3-iodo-benzyl)-amine, with its lone pair of electrons, behaves as a typical secondary amine, readily participating in reactions with various electrophiles.

The secondary amine is readily acylated to form amides and sulfonylated to form sulfonamides. Acylation is a common strategy for protecting the amine group or for introducing specific structural motifs. scielo.org.mx These reactions typically involve treating the amine with an acyl chloride, anhydride, or a sulfonyl chloride in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-N-benzyl-(3-iodo-benzyl)-amine. Similarly, sulfonylation with agents like p-toluenesulfonyl chloride (tosyl chloride) produces the corresponding sulfonamide, a functional group prevalent in many pharmaceutical compounds.

Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative, based on general reactions of secondary benzylamines.

Reagent Product Type Catalyst/Base Typical Conditions
Acetyl Chloride Amide Triethylamine, Pyridine Dichloromethane, 0°C to RT
Acetic Anhydride Amide None or cat. Acid/Base Neat or solvent, Heat
Benzoyl Chloride Amide Triethylamine, NaOH Schotten-Baumann conditions
p-Toluenesulfonyl Chloride Sulfonamide Pyridine, NaOH Dichloromethane, 0°C to RT

N-alkylation of this compound with alkyl halides leads to the formation of a tertiary amine. vulcanchem.com However, direct alkylation of secondary amines with alkyl halides can be challenging due to the potential for overalkylation, forming quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-N-alkylation, specific methodologies are employed, such as using a cesium carbonate base, which has shown high chemoselectivity for producing secondary amines from primary ones and can be applied to secondary amine alkylation. researchgate.net Alternatively, alcohols can be used as alkylating agents in the presence of catalysts that activate the hydroxyl group. wikipedia.org

N-arylation transforms the secondary amine into a tertiary arylamine. This is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgvanderbilt.edu This reaction couples the amine with an aryl halide or triflate. While highly effective, the presence of the aryl iodide on the this compound molecule itself presents a challenge for selectivity. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to favor intermolecular N-arylation over potential intramolecular reactions or competitive coupling at the iodo-substituted ring. rsc.orgamazonaws.com Dibenzylamine (B1670424) has been shown to be an effective coupling partner in Buchwald-Hartwig reactions, suggesting that this compound could similarly participate. rsc.org

Table 2: N-Alkylation and N-Arylation Approaches This table outlines general methodologies applicable to secondary amines.

Reaction Reagent Type Catalyst System Base Typical Solvent
N-Alkylation Alkyl Halide None / Phase Transfer Catalyst Cs₂CO₃, K₂CO₃ Acetonitrile (B52724), DMF
N-Arylation Aryl Halide/Triflate Pd(OAc)₂ / Phosphine (B1218219) Ligand (e.g., XantPhos) NaOtBu, Cs₂CO₃, DBU Toluene, Dioxane

The synthesis of this compound itself can proceed through a reductive amination pathway, which involves the initial formation of an imine (Schiff base). vulcanchem.com This occurs via the condensation of 3-iodobenzaldehyde (B1295965) with benzylamine (B48309). vulcanchem.comgoogle.com The resulting imine, N-(3-iodobenzylidene)-1-phenylmethanamine, is an intermediate that is subsequently reduced in situ by an agent like sodium borohydride (B1222165) (NaBH₄) to yield the final secondary amine. vulcanchem.comyoutube.com

While direct oxidation of a secondary amine like this compound to an amide is not a standard transformation, amide derivatives are more commonly synthesized through other routes. For example, the related compound N-benzyl-3-iodobenzamide can be formed by the direct coupling of 3-iodobenzoic acid and benzylamine, a reaction that can be catalyzed by zirconium compounds.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations. mdpi.com

The aryl iodide of this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. The presence of the secondary amine functionality can be a complicating factor, as amines can act as ligands for the palladium catalyst, potentially affecting its activity. rsc.org However, many protocols have been developed to be compatible with unprotected amine groups. rsc.orgrsc.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with a copper(I) co-catalyst (e.g., CuI) and an amine base. nih.govresearchgate.net The reaction is versatile and can be performed on substrates with unprotected N-H groups, making it suitable for modifying this compound. rsc.orgnih.gov

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a biaryl structure. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base, such as K₂CO₃ or K₃PO₄, often in an aqueous solvent mixture. wikipedia.orgnih.gov This method has been successfully applied to unprotected nitrogen-rich heterocycles and substrates like 3-iodobenzylamine, demonstrating its compatibility with the amine functionality. nih.govresearchgate.netsigmaaldrich.com

Heck Reaction: The Heck reaction creates a new C-C bond by coupling the aryl iodide with an alkene. mdpi.com The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃, Et₃N), and often a phosphine ligand. mdpi.comresearchgate.net While free amines can sometimes interfere with the catalyst, successful Heck reactions on unprotected allylamines with aryl iodides have been reported, indicating that conditions can be found to make the reaction compatible with the secondary amine in this compound. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling of the Aryl Iodide Moiety

Reaction Name Coupling Partner Typical Catalyst System Typical Base
Sonogashira Terminal Alkyne Pd(PPh₃)₄ / CuI Et₃N, Diisopropylamine
Suzuki-Miyaura Boronic Acid/Ester Pd(PPh₃)₄, Pd(OAc)₂ / SPhos K₂CO₃, K₃PO₄
Heck Alkene Pd(OAc)₂ / PPh₃ K₂CO₃, Et₃N

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-heteroatom bonds. nih.gov Aryl iodides are excellent substrates for these couplings.

The Ullmann condensation can be used to form C-N, C-O, and C-S bonds. For this compound, this presents a powerful method for N-arylation, where the aryl iodide moiety reacts with another amine. Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand, such as an oxalamide or a diazaphospholane, which allows the reaction to proceed under milder conditions than the classical Ullmann reaction. organic-chemistry.orgresearchgate.net These reactions have been shown to be effective for coupling aryl iodides with a wide range of primary and secondary amines. mdpi.comencyclopedia.pubacs.org The choice of ligand is critical, as it can influence the reaction's efficiency and tolerance to functional groups, including the secondary amine already present in the substrate. organic-chemistry.orgacs.org

Table 4: Copper-Mediated Ullmann-Type Coupling

Coupling Partner Product Type Catalyst System Base Typical Conditions
Primary/Secondary Amine Diaryl/Alkylarylamine CuI / Diamine or Oxalamide Ligand K₃PO₄, Cs₂CO₃ DMF, DMSO, 80-130°C
Phenol Diaryl Ether CuI / Phenanthroline Cs₂CO₃ Toluene, 110°C
Thiol Diaryl Sulfide CuI / Amino Acid Ligand K₂CO₃ DMF, 110°C

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aryl halides. However, the viability of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to activate the ring towards nucleophilic attack.

In the case of this compound, the iodo-substituent is on a benzene (B151609) ring that lacks strong deactivating groups. Consequently, the substrate is generally unreactive towards classical SNAr reactions under standard conditions. Extensive searches of the scientific literature did not yield specific examples of SNAr reactions being successfully performed on this compound. The electron-donating character of the aminomethyl side group further deactivates the ring system against nucleophilic attack, making such transformations challenging without the use of transition metal catalysis.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing group to guide a strong base to deprotonate a specific ortho-position, followed by quenching with an electrophile. The secondary amine in this compound could potentially serve as a directing group.

However, a review of available scientific literature does not provide specific studies or examples of Directed Ortho-Metalation strategies being applied to this compound. While the benzylamine moiety can, in principle, direct metalation, the presence of the acidic N-H proton would likely lead to initial deprotonation at the nitrogen atom by the strong bases (e.g., organolithium reagents) used in DoM. This would necessitate a protection strategy for the amine, followed by metalation. Furthermore, competition from halogen-metal exchange at the C-I bond could complicate the reaction outcome. Without specific research data, the application of DoM to this particular substrate remains a theoretical possibility rather than a documented strategy.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, containing both an aryl iodide and a secondary amine, makes it a prime candidate for intramolecular cyclization reactions to form complex heterocyclic systems.

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The most significant application of substrates similar to this compound is in the palladium-catalyzed synthesis of nitrogen-containing heterocycles. While direct studies on the 3-iodo isomer are sparse, extensive research on the analogous N-benzyl-2-iodobenzylamine and related structures demonstrates the power of this approach. These reactions typically proceed via an intramolecular Heck reaction or Buchwald-Hartwig amination pathway.

The general mechanism involves the oxidative addition of a Palladium(0) catalyst to the aryl-iodide bond, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-N coupling (Buchwald-Hartwig) or coupling with another part of the molecule to forge a new ring system. For instance, related N-substituted 2-iodobenzamides are used to synthesize isoindolinones, which are important pharmaceutical scaffolds. nih.govorganic-chemistry.org Similarly, β-(2-iodoanilino) ketones undergo palladium-catalyzed intramolecular reactions to yield tetrahydroquinolinols. chim.it

These transformations highlight the potential of this compound to serve as a precursor for dibenzo-fused azepine derivatives, which are core structures in many pharmacologically active compounds. The cyclization would involve the formation of a bond between the nitrogen atom and the iodinated ring or between the benzylic carbon and the iodinated ring.

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclizations on Analogous Scaffolds

Starting Material Class Catalyst/Reagents Product Type Reference
N-benzyl-N-tosylbenzamides Pd/C, K₂CO₃ Isoindolinones nih.gov
2-Iodobenzamides Pd₂(dba)₃, Xantphos, Et₃N 3-Acyl Isoindolin-1-ones organic-chemistry.org
β-(2-Iodoanilino) ketones Pd(OAc)₂, PPh₃, Cs₂CO₃/Et₃N Tetrahydroquinolin-4-ols chim.it

This table presents data from reactions on structurally related compounds to illustrate the synthetic potential for intramolecular cyclization, as direct data for this compound is not available.

Ring Expansion/Contraction Methodologies

Ring expansion and contraction reactions are sophisticated synthetic tools for accessing strained or complex ring systems. These methodologies often involve specific rearrangements, such as photochemical reactions or Wagner-Meerwein type shifts, initiated from carefully designed precursors. A thorough review of the chemical literature reveals no published studies focusing on ring expansion or contraction methodologies starting from this compound. The development of such a transformation would require the strategic introduction of additional functional groups to facilitate the desired skeletal rearrangement.

Oxidative and Reductive Transformations

The functional groups within this compound—the secondary amine and the aryl iodide—are susceptible to various oxidative and reductive conditions.

Oxidation of the Amine Functionality

The secondary amine group in this compound can be oxidized to form an imine, specifically N-(3-iodobenzylidene)benzenemethanamine. This transformation can be achieved using a variety of common oxidizing agents. While specific studies detailing the oxidation of this compound are not prevalent in the literature, the oxidation of secondary benzylamines is a well-established reaction. Reagents such as manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or Dess-Martin periodinane could potentially effect this transformation.

Furthermore, in the context of cyclization reactions, in-situ oxidation can occur. For example, some palladium-catalyzed reactions can result in dehydrogenation to form a more conjugated heterocyclic system. chim.it In other cases, cyclized products have been observed to undergo aerobic oxidation upon exposure to air during workup, leading to hydroxylated derivatives. organic-chemistry.org These examples suggest that the amine moiety and its subsequent cyclized products possess reactivity towards oxidative processes.

Table 2: Potential Oxidative Transformation

Substrate Product Potential Reagents

This table outlines a potential transformation based on general chemical principles, as specific literature for this reaction on the title compound is not available.

Reductive Dehalogenation

The reductive dehalogenation of this compound, which involves the cleavage of the carbon-iodine (C-I) bond and its replacement with a carbon-hydrogen (C-H) bond, is a significant transformation in organic synthesis. This reaction removes the synthetically versatile iodine atom to produce the parent compound, Dibenzylamine. The C-I bond is the most reactive among the aryl halides (reactivity: I > Br > Cl), making its selective reduction generally more facile. nih.gov A variety of catalytic systems and reaction conditions have been developed for the hydrodehalogenation of aryl iodides, many of which are applicable to this compound. nih.govorganic-chemistry.org

Key methodologies for this transformation include catalytic transfer hydrogenation, catalytic hydrogenation with molecular hydrogen (H₂), and metal-free reduction techniques. The choice of method often depends on the desired chemoselectivity, particularly the need to preserve the N-benzyl group, which can be susceptible to cleavage (debenzylation) under certain hydrogenolysis conditions. researchgate.net

Catalytic transfer hydrogenation offers a practical and often mild alternative to using high-pressure hydrogen gas. This method employs a hydrogen donor in conjunction with a transition metal catalyst, typically palladium. acs.org Common hydrogen donors include sodium borohydride (NaBH₄), formates (like potassium formate (B1220265) or triethylammonium (B8662869) formate), and alcohols (such as 2-propanol). researchgate.netresearchgate.net For instance, palladium on carbon (Pd/C) with NaBH₄ in a mixed solvent system like H₂O/MeOH has been shown to be highly efficient for the reductive dehalogenation of various aryl halides at room temperature, achieving high yields. researchgate.net The presence of a base, such as diisopropylethylamine (DIEA), can be crucial for the successful reduction of alkyl iodides and can be applied to aryl iodides as well, often enhancing reaction rates and completeness. acs.org

Another robust method is catalytic hydrogenation using H₂ gas. This approach often requires a heterogeneous catalyst like palladium on an inert support (e.g., carbon, AlO(OH)). researchgate.net The reaction conditions, such as hydrogen pressure and temperature, can be optimized to favor dehalogenation over other potential reductions. nih.gov For example, Ru(II)-based catalysts have been shown to selectively aminate iodo-substituted benzaldehydes without significant dehalogenation, indicating that with the right catalyst, the C-I bond can be left intact while other groups react. nih.gov Conversely, conditions can be tuned to specifically target the C-I bond. The pH of the reaction medium can also play a critical role in controlling selectivity between dehalogenation and debenzylation, with basic conditions generally favoring dehalogenation. researchgate.net

Recent advancements have also focused on visible-light-induced photoredox catalysis as a mild and environmentally friendly method for aryl halide reduction. mdpi.com These systems can use organic dyes or metal complexes as photocatalysts to generate aryl radicals from aryl iodides, which are then quenched to form the desired arene. mdpi.com Transition-metal-free methods, promoted by a base and using an alcohol or aldehyde as the hydrogen source, also represent a viable pathway for the hydrogenation of aryl halides. organic-chemistry.org

The following table summarizes various catalytic systems that have been successfully employed for the reductive dehalogenation of aryl iodides and are, therefore, highly relevant for the transformation of this compound.

Catalyst SystemHydrogen SourceSolventKey Features
Pd/AlO(OH)Sodium Borohydride (NaBH₄)H₂O/MeOHHigh efficiency at room temperature; eco-friendly. researchgate.net
Pd/CH₂ / DIEAMeOH/THFBasic conditions favor selective deiodination over debenzylation. acs.org
Ru(II)-complex2-Propanol-Effective for transfer hydro-dehalogenation of aromatic halides. organic-chemistry.org
Ni-catalyzedTetrahydrofuran (THF)THFVisible-light photodehalogenation. organic-chemistry.org
Base-promotedAlcohols or Aldehydes-Transition-metal- and catalyst-free hydrogenation. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. uva.nlresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Benzyl-(3-iodo-benzyl)-amine, HRMS would be used to confirm its molecular formula, C₁₄H₁₄IN. The technique, often employing soft ionization methods like Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured accurate mass would be compared against the theoretical value. For instance, the HRMS analysis of a related compound, 3-Ethoxy-2-hydroxy-5-iodo-N-(benzyl)benzylamine (C₁₆H₁₈INO₂), showed an [M+H]⁺ ion at m/z 384.0457, which closely matched its calculated mass. openmedicinalchemistryjournal.com Similarly, N-benzyl-N-(2-iodo-4,5-dimethoxyphenyl)benzamide (C₂₂H₂₁INO₃) was confirmed with a calculated [M+H]⁺ of 474.0566 and a found value of 474.0563. rsc.org

Table 1: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Accurate Mass (m/z)
[M+H]⁺ C₁₄H₁₅IN⁺ 324.0244
[M+Na]⁺ C₁₄H₁₄INNa⁺ 346.0063

Note: This table is predictive and based on theoretical calculations, as specific experimental HRMS data for this compound is not available in the cited literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While standard ¹H and ¹³C NMR provide fundamental information, advanced NMR methods are necessary for unambiguous structural assignment and for studying dynamic processes.

For this compound, ¹H NMR would show distinct signals for the aromatic protons on both the benzyl (B1604629) and the 3-iodobenzyl rings, as well as singlets for the two methylene (B1212753) (CH₂) groups and the amine (NH) proton. The ¹³C NMR spectrum would complement this by showing the expected 12 unique carbon signals (7 for the iodobenzyl ring and 5 for the benzyl ring, assuming C2-C6 symmetry in the latter). For example, in related benzylamine (B48309) derivatives, the benzylic CH₂ protons typically appear around δ 4.0-4.5 ppm, and aromatic protons are found in the δ 7.0-8.0 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzyl-CH₂ ~3.8 ~54
3-Iodobenzyl-CH₂ ~3.7 ~53
NH ~1.8 (broad) -
Benzyl Aromatic C/H 7.2-7.4 127-129
3-Iodobenzyl Aromatic C/H 7.0-7.7 95-142

Note: This table contains predicted values based on analogous compounds, as specific experimental NMR data for this compound is not available in the cited literature.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netbeilstein-journals.org

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the molecular fragments. It would show long-range (2-3 bond) correlations from the methylene protons to the quaternary carbons of the aromatic rings and to each other across the nitrogen atom, confirming the connectivity of the benzyl, nitrogen, and 3-iodobenzyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing information about the molecule's preferred conformation in solution.

Solid-State NMR Spectroscopy for Bulk Analysis

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline form, which can differ from the solution state. rsc.orgchemicalbook.com For this compound, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) SSNMR would provide information on the number of crystallographically inequivalent molecules in the unit cell. More advanced SSNMR techniques could probe intermolecular interactions. A study on a related compound, a ¹⁵N-enriched benzyl-di(4-iodobenzyl)-amine adduct, utilized the dipolar interaction between ¹⁵N and ¹²⁷I to evaluate the N···I distance, providing direct evidence of halogen bonding in the solid state. openmedicinalchemistryjournal.com This technique would be highly applicable to the target compound to study similar non-covalent interactions.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR is used to study dynamic processes such as conformational changes or restricted bond rotations that occur on the NMR timescale. nih.govresearchgate.net For a flexible molecule like this compound, VT-NMR could be used to investigate the rotation around the C-N bonds and the C-C bonds connecting the methylene groups to the rings. At low temperatures, separate signals might be observed for different conformers, which would coalesce into averaged signals as the temperature is raised. Analysis of these changes can provide thermodynamic parameters for the conformational interchange. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net These two techniques provide complementary information. rsc.org

For this compound, the FT-IR spectrum would be expected to show:

An N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A C-I stretching vibration, which would appear at a low frequency, typically around 500-600 cm⁻¹.

The Raman spectrum would also show these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in the Raman spectrum. For example, the FT-IR spectrum of a similar compound, 3-Ethoxy-2-hydroxy-5-iodo-N-(benzyl)benzylamine, displayed characteristic peaks at 3301 cm⁻¹ (N-H/O-H), 2926 cm⁻¹ (aliphatic C-H), and 1454 cm⁻¹ (aromatic C=C). openmedicinalchemistryjournal.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1000 - 1250
C-I Stretch 500 - 600

Note: This table contains predicted values based on general group frequencies, as specific experimental vibrational spectra for this compound are not available in the cited literature.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound has been reported in the searched literature, the analysis of a closely related compound, N-Benzyl-N-(4-iodo-tetrafluorobenzyl)-amine, offers significant insight. researchgate.net Its crystal structure revealed that the molecules form infinite one-dimensional chains through intermolecular N···I halogen bonds. Halogen bonding is a significant non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, in this case, the nitrogen atom of an adjacent molecule. researchgate.net It is highly probable that this compound would also exhibit similar N···I halogen bonding and potentially N-H···π or π-π stacking interactions in its crystal lattice, which would dictate its solid-state packing.

Chiroptical Spectroscopy (CD/ORD) for Asymmetric Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These non-destructive techniques are invaluable for determining the stereochemical properties of chiral molecules, including their absolute configuration and conformational features in solution. harvard.edubbk.ac.uk

While this compound is an achiral molecule, its derivatives can be rendered chiral through synthetic modifications, such as the introduction of a stereogenic center. For instance, asymmetric synthesis methodologies could be employed to produce enantiomerically enriched versions. scispace.comacs.org The study of such chiral derivatives using chiroptical methods would be essential for their structural elucidation.

To date, a review of scientific literature reveals no specific studies applying CD or ORD spectroscopy directly to asymmetric derivatives of this compound. The synthesis of such chiral analogues has not been reported, and consequently, no experimental chiroptical data is available.

However, based on established principles and research on analogous chiral amines, a prospective application of these techniques can be detailed. If a chiral derivative were synthesized, CD and ORD spectroscopy would serve as powerful tools for its characterization. researchgate.netethz.ch

Theoretical Application and Research Findings from Analogous Systems:

Determination of Absolute Configuration: The absolute configuration of a newly synthesized chiral molecule is often determined by comparing its experimental CD spectrum with that predicted by quantum chemical calculations. springernature.com For a hypothetical chiral derivative of this compound, researchers would likely calculate the theoretical CD spectra for both possible enantiomers (R and S). The enantiomer whose calculated spectrum matches the experimental one would confirm the absolute configuration of the synthesized product.

Conformational Analysis: CD spectroscopy is highly sensitive to the solution-state conformation of molecules. harvard.edumtoz-biolabs.com For flexible molecules like dibenzylamine (B1670424) derivatives, different spatial arrangements of the benzyl and 3-iodobenzyl groups would give rise to distinct CD signals. These signals, particularly those originating from the aromatic chromophores in the near-UV region (250-400 nm), could be used to study conformational preferences and the influence of solvents or temperature on the molecular structure. rsc.org

Monitoring Stereoselective Reactions: In the context of asymmetric synthesis or chiral resolution, chiroptical methods can be used to determine the enantiomeric excess (ee) of a product. ethz.chwhiterose.ac.uk The magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) is proportional to the concentration of the chiral species and its specific rotation, allowing for quantification of optical purity.

Illustrative Data for a Hypothetical Chiral Derivative:

Should a chiral derivative of this compound, for example, (R)-1-(3-Iodophenyl)-N-(phenylmethyl)ethan-1-amine, be synthesized, its chiroptical properties could be tabulated. The following table is a hypothetical representation of the type of data that would be generated from such an analysis to illustrate the application of the technique.

Property Value Conditions
Specific Rotation [α]D +45.8° c = 1.0 in CHCl₃, 25 °C
CD Spectrum (λmax) 275 nm Δε = +2.1 M⁻¹cm⁻¹ (in Methanol)
250 nm Δε = -1.5 M⁻¹cm⁻¹ (in Methanol)
ORD Spectrum Positive Cotton Effect Peak at 280 nm, Trough at 255 nm

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic landscape. For Benzyl-(3-iodo-benzyl)-amine, these methods have been applied to analyze its frontier molecular orbitals, electrostatic potential surface, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. rsc.org

For molecules similar in structure to this compound, FMO analysis has been used to understand charge transfer within the molecule. esisresearch.org The HOMO-LUMO gap provides insights into the molecule's stability and reactivity. rsc.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

ParameterSignificanceTypical Application
HOMO EnergyElectron-donating abilityPredicting sites for electrophilic attack
LUMO EnergyElectron-accepting abilityPredicting sites for nucleophilic attack
HOMO-LUMO GapChemical reactivity and stabilityAssessing kinetic stability

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. ucsb.edu The ESP map displays regions of positive and negative electrostatic potential on the molecular surface, which are color-coded, typically with red indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas. walisongo.ac.id These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and in identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netproteopedia.org

For halogenated compounds like this compound, the ESP map can reveal a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom along the axis of the carbon-halogen bond. acs.org This positive region can interact favorably with nucleophiles, influencing the molecule's reactivity and its ability to form halogen bonds. researchgate.net The visualization of electron-deficient regions, particularly near the iodine atom, can help in predicting the molecule's reactivity in processes like nucleophilic substitutions.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. uni-rostock.de This analysis allows for the investigation of charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions can be quantified by second-order perturbation theory, providing insight into the stability of the molecule. uni-rostock.de

NBO InteractionDescriptionSignificance
π → πDelocalization within aromatic ringsContributes to aromatic stability
n → σLone pair donation to an antibonding orbitalIndicates hyperconjugative stabilization
σ → σ*Donation from a bonding to an antibonding orbitalWeak delocalization, influences rotational barriers

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction.ucsb.eduwalisongo.ac.idproteopedia.orgacs.orgnih.govliverpool.ac.uknih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with reasonable computational cost. nih.gov It is widely used to optimize molecular geometries, determining the most stable three-dimensional arrangement of atoms, and to predict a variety of spectroscopic properties. science.govbeilstein-journals.org

Prediction of NMR Chemical Shifts and Coupling Constants.walisongo.ac.id

DFT calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). acs.orgrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate NMR chemical shifts with good accuracy. esisresearch.orgepstem.net By comparing calculated and experimental NMR spectra, it is possible to confirm molecular structures and assign specific signals to individual nuclei. nih.govresearchgate.net

For complex organic molecules, DFT calculations can help to resolve ambiguities in experimental spectra and provide a more detailed understanding of the electronic environment around each atom. acs.org The accuracy of the predicted chemical shifts can depend on the choice of the functional and basis set used in the calculation. nih.gov

NucleusPredicted Chemical Shift Range (ppm) - Similar Aromatic AminesInfluencing Factors
¹H (Aromatic)~6.5 - 8.0Substituent effects, ring currents
¹H (CH₂)~3.5 - 4.5Proximity to nitrogen and aromatic rings
¹³C (Aromatic)~110 - 150Substituent electronegativity, resonance
¹³C (CH₂)~40 - 55Hybridization, neighboring groups

Note: The chemical shift ranges provided are general approximations for similar aromatic amine structures and may not be exact for this compound. Actual values would require specific DFT calculations for this molecule.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

DFT calculations are also extensively used to compute vibrational frequencies, which can then be used to simulate infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental vibrational data, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations (e.g., stretching, bending, and torsional modes). esisresearch.orgresearchgate.net

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. epstem.net The agreement between the calculated and experimental spectra can serve as a validation of the computed molecular structure. researchgate.net Analysis of the vibrational modes can provide detailed information about the bonding and conformational properties of the molecule. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹) - Similar Aromatic CompoundsDescription
N-H Stretch3300 - 3500Stretching of the amine N-H bond
C-H Stretch (Aromatic)3000 - 3100Stretching of the C-H bonds on the benzene (B151609) rings
C-H Stretch (Aliphatic)2850 - 3000Stretching of the C-H bonds in the benzyl (B1604629) methylene (B1212753) group
C=C Stretch (Aromatic)1400 - 1600In-plane stretching of the carbon-carbon bonds in the benzene rings
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bond
C-I Stretch~500 - 600Stretching of the carbon-iodine bond

Note: The wavenumber ranges are general for similar functional groups and the exact positions for this compound would be determined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, a flexible molecule with multiple rotatable bonds (particularly the C-N bonds and the bonds connecting the benzyl groups to the amine nitrogen), MD simulations can map its conformational landscape. The simulations would reveal the most stable, low-energy conformations and the energy barriers between them. The stability of different conformers is influenced by factors like steric hindrance between the two bulky benzyl rings and torsional strain. libretexts.org

MD simulations also illuminate the nature of intermolecular interactions, which are critical for understanding how molecules pack in a crystal and interact in solution. sci-hub.semdpi.com For this compound, these interactions would include:

Van der Waals Forces: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density.

π-π Stacking: The aromatic rings of the benzyl groups can stack on top of each other, an interaction that is important in the crystal packing of many aromatic compounds. mdpi.com

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.

Halogen Bonding: The iodine atom on one of the benzyl rings can act as a Lewis acidic region (a halogen bond donor), interacting with Lewis bases like the nitrogen atom of a neighboring molecule. This type of non-covalent interaction is increasingly recognized for its role in controlling crystal structures. researchgate.netmdpi.com

The table below summarizes the key intermolecular interactions that can be analyzed using molecular dynamics for this compound.

Interaction TypeDonor Group/AtomAcceptor Group/AtomSignificance
Hydrogen BondAmine (N-H)Nitrogen (N), π-system of Benzene RingDirects molecular assembly and influences solubility.
Halogen BondIodine (C-I)Nitrogen (N), π-system of Benzene RingContributes to specific crystal packing and supramolecular architecture.
π-π StackingBenzene RingBenzene RingStabilizes crystal structures through aromatic ring interactions.
C-H...π InteractionBenzyl C-HBenzene RingWeak hydrogen bonds that contribute to overall structural stability.

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding the precise mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any transient intermediates and the high-energy transition states that connect them. ims.ac.jp Computational transition state searching is a fundamental tool for elucidating these mechanisms, allowing chemists to calculate activation energies and predict the feasibility of different reaction pathways. ims.ac.jp

The synthesis of this compound can be achieved through several routes, with two prominent examples being reductive amination and nucleophilic substitution. vulcanchem.com

Reductive Amination: This involves the reaction of 3-iodobenzaldehyde (B1295965) with benzylamine (B48309) to form an intermediate imine, which is then reduced (e.g., with sodium borohydride) to the final secondary amine. vulcanchem.com

Nucleophilic Substitution: This route involves the reaction of a 3-iodobenzyl halide (like 3-iodobenzyl chloride) with benzylamine, where the amine acts as a nucleophile to displace the halide. vulcanchem.comwikipedia.org

Computational methods can be used to model these synthetic routes. By searching for the transition state structures for each step, researchers can construct a complete energy profile for the reaction. For instance, in the reductive amination pathway, calculations would determine the energy barrier for the initial formation of the imine and the subsequent reduction step. Similarly, for the nucleophilic substitution, the transition state for the SN2 reaction between the amine and the alkyl halide would be located.

Furthermore, computational studies can clarify the mechanisms of other reactions that this compound might undergo. For example, the iodine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling), and the amine can be further alkylated or oxidized. vulcanchem.comias.ac.in Computational investigations into related systems, such as the copper-catalyzed cycloaddition of azides to iodoalkynes acs.org or the dehydrogenation of amines, acs.org demonstrate the power of these methods. In these studies, different potential pathways (e.g., inner-sphere vs. outer-sphere mechanisms) are evaluated by comparing the computed free energies of their respective transition states. acs.org The pathway with the lowest energy barrier is identified as the most probable mechanism. nih.gov

The table below outlines a hypothetical comparison of activation energies for two competing synthetic pathways to this compound, as could be determined by a computational transition state search.

Synthetic PathwayKey Reaction StepHypothetical Calculated Activation Energy (kcal/mol)Mechanistic Implication
Reductive AminationImine formation from 3-iodobenzaldehyde and benzylamine15.2A moderately accessible pathway at room temperature.
Imine reduction by NaBH₄10.5A rapid, low-barrier reduction step.
Nucleophilic SubstitutionSN2 reaction of 3-iodobenzyl chloride and benzylamine18.9A slightly higher energy barrier, potentially requiring heating.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based solely on their molecular structure. springernature.comnih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally measured properties. researchgate.net QSPR is particularly valuable for predicting the physicochemical properties of new or untested compounds, thereby reducing the need for extensive experimental work. springernature.comnih.gov

For this compound, QSPR models can be developed to predict a range of important non-biological properties. These properties are crucial for applications in materials science and for predicting the environmental fate of the compound. Key properties that can be modeled include:

Boiling Point

Aqueous Solubility nih.govshd-pub.org.rs

Octanol-Water Partition Coefficient (logP)

Refractive Index uq.edu.au

Vapor Pressure

Surface Tension researchgate.net

The development of a QSPR model involves several steps. First, a set of molecules with known experimental property values is compiled. For each molecule, a large number of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index).

Geometrical: Describing the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic: Describing the electron distribution (e.g., dipole moment, partial charges).

Quantum-Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that links a subset of these descriptors to the property of interest. researchgate.netnih.gov Studies have successfully applied QSPR to predict the aqueous solubility of benzylamine salts and the refractive indices of sulfur-containing compounds. nih.govuq.edu.au Although a specific QSPR model for this compound has not been published, its properties can be estimated using models built for structurally related compounds.

The table below lists some molecular descriptors that would be relevant for building a QSPR model for this compound and the properties they typically influence.

Descriptor ClassExample DescriptorProperty Influenced
ConstitutionalMolecular WeightBoiling Point, Vapor Pressure
TopologicalWiener Index (Connectivity)Boiling Point, Viscosity
GeometricalMolecular Surface AreaSolubility, Partition Coefficient
ElectronicDipole MomentSolubility, Intermolecular Forces
Quantum-ChemicalPolarizabilityRefractive Index
PhysicochemicalCalculated logP (clogP)Aqueous Solubility, Partition Coefficient

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in Multi-Step Organic Synthesis

Benzyl-(3-iodo-benzyl)-amine serves as a pivotal intermediate in the multi-step synthesis of various organic molecules, leveraging the reactivity of both the amino group and the iodo-substituted aromatic ring.

The presence of the 3-iodo-benzyl group makes this amine an excellent precursor for the construction of intricate molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant application of this compound is in the synthesis of kinase inhibitors and antipsychotic medications. For instance, it has been utilized as a key intermediate in the preparation of analogs of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The synthesis involves a palladium-catalyzed cross-coupling reaction where the iodo-substituent is replaced, demonstrating the compound's utility in building complex, biologically active molecules. researchgate.net

The general synthetic utility of the iodo-group allows for its participation in a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This versatility enables the introduction of a wide array of substituents at the 3-position of the benzyl (B1604629) ring, leading to the generation of diverse molecular scaffolds.

Table 1: Synthesis Methods for this compound

Synthesis MethodReagentsYield (%)
Nucleophilic Substitution3-Iodobenzyl halide, Benzylamine (B48309)65-75
Reductive Amination3-Iodobenzaldehyde (B1295965), Benzylamine, Reducing agent (e.g., NaBH₄)70-85

This table summarizes common laboratory methods for the synthesis of the title compound, highlighting the typical reagents and achievable yields.

While direct examples of novel organic reagents based solely on the this compound scaffold are not extensively documented in publicly available literature, its structure lends itself to such applications. The secondary amine can be readily derivatized to introduce various functionalities, and the iodo-group can be transformed into other reactive moieties. For instance, conversion of the iodine to a boronic ester or a trialkylstannane derivative would yield a bifunctional reagent capable of participating in subsequent cross-coupling reactions. The combination of a modifiable amino group and a reactive aryl iodide provides a platform for the combinatorial synthesis of libraries of compounds with potential applications in catalysis or as specialized building blocks.

Utilization as a Ligand in Transition Metal Catalysis

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. While the direct application of this compound as a ligand is not widely reported, the broader class of benzylamines serves as an important ligand scaffold in catalysis.

Derivatives of this compound can be envisioned as ligands for various transition metal-catalyzed reactions. The secondary amine can be alkylated or arylated to create N,N-disubstituted benzylamine ligands. Furthermore, the iodine atom offers a site for modification to introduce additional coordinating groups, potentially leading to the formation of bidentate or pincer-type ligands. For example, a cross-coupling reaction at the iodo-position could introduce a phosphine (B1218219), pyridine, or other heteroatomic group capable of coordinating to a metal center. The synthesis of such derivatives would follow standard organic transformations, starting with the parent this compound.

The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. In hypothetical ligand derivatives of this compound, the substituents on both the nitrogen atom and the aromatic rings would significantly influence the catalytic performance.

For instance, bulky substituents on the nitrogen or in the ortho-positions of the benzyl rings would create a sterically hindered environment around the metal center. This can be advantageous in controlling selectivity, such as in asymmetric catalysis where a chiral ligand environment is necessary to induce enantioselectivity.

Applications in Polymer Chemistry

Currently, there is no direct evidence in the scientific literature for the application of this compound in polymer chemistry. However, based on its chemical structure, some potential applications can be postulated.

The presence of the secondary amine group suggests that it could be used as a monomer in step-growth polymerization, for example, in the synthesis of polyamides or polyurethanes, by reacting with dicarboxylic acids or diisocyanates, respectively. The benzyl groups would be incorporated as side chains, influencing the physical properties of the resulting polymer, such as its thermal stability and solubility.

Furthermore, the iodo-substituent could serve as a site for post-polymerization modification. A polymer chain containing this compound units could be functionalized via cross-coupling reactions, allowing for the introduction of various chemical groups along the polymer backbone. This approach could be used to tailor the properties of the polymer for specific applications.

Additionally, iodinated aromatic compounds can sometimes act as initiators or chain transfer agents in certain types of polymerization reactions. While there is no specific data for this compound, the reactivity of the C-I bond could potentially be exploited in controlled radical polymerization techniques.

Role in Material Science

The unique electronic and structural features of this compound make it a promising component in the field of material science, particularly for materials that interact with light or self-assemble into ordered structures.

Organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on molecules with specific electronic and photophysical properties. The incorporation of heavy atoms like iodine into organic molecules is a known strategy to enhance certain properties, such as promoting intersystem crossing, which is beneficial for phosphorescent materials.

The N-Benzyl-3-nitroaniline crystal, a compound with a similar benzylamine structure, has been identified as a promising nonlinear optical material with a wide bandgap suitable for optoelectronic devices researchgate.net. The presence of the iodo-substituent and aromatic rings in this compound suggests it could also be a valuable building block for materials with applications in optoelectronics, potentially contributing to the development of novel photo-sensitizers or emitters.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. One such interaction that has gained significant attention is the halogen bond wikipedia.org. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic (Lewis basic) site on another molecule wikipedia.orgnih.gov.

The iodine atom in this compound can act as a potent halogen bond donor. This is due to an anisotropic distribution of electron density on the iodine atom, which creates a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond acs.org. This electrophilic σ-hole can interact strongly with electron donors such as the nitrogen of a pyridine, the oxygen of a carbonyl group, or even the nitrogen of the amine within another this compound molecule acs.orgnih.gov.

Interaction ComponentRole in Halogen BondExample Acceptor
Iodine Atom Halogen Bond Donor (via σ-hole)Carbonyl Oxygen, Amine/Pyridine Nitrogen
Amine Nitrogen Halogen Bond Acceptor (via lone pair)Iodine atom of another molecule
Aromatic Rings π-system (can act as weak acceptor)Iodine atom of another molecule

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating Benzyl-(3-iodo-benzyl)-amine from reaction mixtures and assessing its purity. The choice of technique depends on the compound's properties, such as polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. leeder-analytical.compatsnap.com It is widely used for purity assessment and quantification. A typical HPLC method for a related iodinated compound involved a C18 column with a water and acetonitrile (B52724) mobile phase gradient. google.com For the analysis of biogenic amines, HPLC methods have been validated with limits of detection (LOD) and quantification (LOQ) in the low mg/kg range. nih.gov The precision of these methods is often high, with relative standard deviations (RSD) for intraday and interday analysis typically below 6%. nih.gov

Interactive Table: Typical HPLC Parameters for Amine Analysis

Parameter Value Reference
Column C18 google.com
Mobile Phase Water/Acetonitrile Gradient google.com
Injection Volume 10 µL nih.gov
Detection Wavelength 254 nm nih.gov
LOD Range 0.01-0.10 mg/kg nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. patsnap.com For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.govsigmaaldrich.com Common derivatization reagents include acylating agents like ethylchloroformate or silylating agents. sigmaaldrich.comchromatographyonline.com GC-MS methods offer high sensitivity and resolving power, with the ability to detect analytes in the picogram-per-liter range. nih.gov The mass spectrometer provides structural information, aiding in the identification of the target compound and any impurities. aip.org

A study comparing different GC-MS techniques for iodinated derivatives of aromatic amines found excellent limits of detection, ranging from 0.9 to 50 pg/L, depending on the ionization method used. nih.gov

Interactive Table: Comparison of GC-MS Techniques for Iodinated Aromatic Amine Derivatives

Technique Limit of Detection (LOD) Range (pg/L) Linearity (R²) Reference
GC-EI-MS (SIM) 9–50 > 0.99 nih.gov
GC-NCI-MS (SIM) 3.0–7.3 > 0.99 nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a hybrid approach, utilizing a supercritical fluid like carbon dioxide as the mobile phase, often with a polar modifier such as methanol. nih.govdiva-portal.org This technique is suitable for a wide range of polarities and can be advantageous for separating halogenated compounds. nih.govacs.org SFC can offer faster analysis times compared to liquid chromatography. americanpharmaceuticalreview.com While amine salts can be challenging to analyze due to solubility issues in CO2-based mobile phases, the use of additives can enhance elution. americanpharmaceuticalreview.comuta.edu For halogenated compounds, SFC with electron capture detection (ECD) has demonstrated picogram and high-femtogram detection limits. americanpharmaceuticalreview.com

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for unambiguous structural confirmation and the analysis of trace-level components.

LC-MS/MS and GC-MS/MS for Metabolite Profiling (in non-biological matrices)

Tandem mass spectrometry (MS/MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the structural elucidation and sensitive quantification of compounds in complex mixtures. nih.gov In a non-biological context, such as analyzing the degradation products of a synthesized compound, LC-MS/MS and GC-MS/MS provide high selectivity and sensitivity. leeder-analytical.comnih.gov These techniques operate by selecting a specific parent ion, fragmenting it, and then detecting the resulting daughter ions, which provides a unique fingerprint for the molecule of interest. This is particularly useful for identifying unknown impurities or degradation products formed during synthesis or storage.

ICP-MS for Trace Metal Impurities in Synthesized Products

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace and ultra-trace metal impurities. azom.comaxispharm.com In the context of synthesizing this compound, catalysts or reagents used in the process could introduce metallic impurities. ICP-MS can quantify these metals at extremely low concentrations, down to the parts-per-trillion (ppt) level. axispharm.com The sample is introduced into a high-temperature plasma, which ionizes the atoms, and the resulting ions are then separated and quantified by a mass spectrometer. axispharm.com To enhance selectivity and pre-concentrate analytes, ICP-MS can be coupled with separation techniques like solid-phase extraction. cas.cnresearchgate.netresearchgate.net

Interactive Table: Common Trace Metal Impurities and their Potential Sources in Synthesis

Metal Potential Source in Synthesis
Palladium (Pd) Cross-coupling reaction catalysts (e.g., Suzuki coupling). vulcanchem.com
Zirconium (Zr) Catalysts for amidation reactions (e.g., ZrCl₄).
Boron (B) Reagents in cross-coupling reactions (e.g., boronic acids). vulcanchem.com

Electrochemical Methods for Redox Characterization

Electrochemical analysis serves as a powerful tool for probing the redox activity of molecules, providing insights into electron transfer processes, reaction mechanisms, and molecular stability. For a compound like this compound, electrochemical methods can characterize the redox behavior of its key functional groups: the iodo-aromatic system and the secondary amine. While specific literature detailing the electrochemical profile of this compound is not prominent, its characteristics can be inferred from studies on analogous iodoarenes and benzylamines.

The primary redox-active site on the molecule is the carbon-iodine (C-I) bond. Iodoarenes are known to undergo both oxidation and reduction.

Oxidative Processes: The electrochemical oxidation of iodoarenes can lead to the formation of highly reactive hypervalent iodine species. This process involves the oxidation of the iodine(I) atom to a higher oxidation state, such as iodine(III). The generation of electrophilic iodine cations (I+) via electrochemical oxidation of iodine is a well-documented process used in the synthesis of iodinated aromatic compounds. researchgate.netgoogle.com This principle suggests that the iodine atom in this compound can be oxidized at a specific potential, which can be determined using techniques like cyclic voltammetry. The potential required for this oxidation would provide critical data on the electron-donating or -withdrawing nature of the benzylamino group substituent.

Reductive Processes: The C-I bond can be electrochemically reduced, leading to its cleavage and the formation of a de-iodinated product and an iodide ion. This reductive dehalogenation is a characteristic reaction of aryl halides. beilstein-journals.org The potential at which this reduction occurs is an important indicator of the bond's stability and the molecule's susceptibility to reductive degradation.

The secondary amine group can also be oxidized electrochemically, typically at higher positive potentials than the iodine moiety, to form a radical cation. The precise potential depends on the molecular structure and the solvent system used.

Common electrochemical techniques for such characterization include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Controlled Potential Electrolysis. These methods allow researchers to determine formal potentials, electron transfer kinetics, and the stability of intermediates.

The table below summarizes the expected electrochemical processes for this compound and the methods used for their characterization.

Redox Process Functional Group Involved Expected Product Type Analytical Technique Information Gained
OxidationIodo-benzyl moietyHypervalent Iodine SpeciesCyclic Voltammetry (CV)Oxidation potential, electron transfer kinetics
ReductionIodo-benzyl moietyDe-iodinated areneDifferential Pulse Voltammetry (DPV)Reduction potential, bond stability
OxidationSecondary AmineAmine Radical CationLinear Sweep Voltammetry (LSV)Oxidation potential, electronic effects

Microscale and Automated Analytical Platforms in High-Throughput Research

The advancement of chemical and pharmaceutical research increasingly relies on high-throughput methodologies to accelerate discovery and optimization processes. Microscale and automated platforms are central to this effort, enabling the rapid synthesis, screening, and analysis of chemical entities like this compound.

Automated Synthesis and Flow Chemistry: Automated synthesis platforms, particularly those based on flow chemistry, offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. beilstein-journals.org For a compound like this compound, an automated flow reactor could be used to optimize its synthesis, for instance, by reacting 3-iodobenzaldehyde (B1295965) with benzylamine (B48309) under various conditions in a continuous fashion. These systems can be integrated with real-time analytical tools like NMR or mass spectrometry, allowing for on-the-fly reaction monitoring and optimization. beilstein-journals.org This approach significantly reduces the time required for developing robust synthetic protocols compared to traditional batch methods. beilstein-journals.org Automated modules have been successfully developed for the synthesis of complex benzylamine derivatives, demonstrating the feasibility of this approach. nih.gov

Microscale High-Throughput Screening (HTS): Microscale platforms, such as 96-well or 384-well microtiter plates, are the cornerstone of high-throughput screening. princeton.eduresearchgate.net In this context, this compound could be utilized as a key building block in a combinatorial library. For example, its secondary amine could be functionalized with a diverse set of acyl chlorides or its iodo-group could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) in parallel within the wells of a microplate. Each well acts as an individual microreactor, and automated liquid handlers can dispense reagents with high precision. researchgate.net Subsequent analysis of these reaction arrays can be performed rapidly using techniques like high-throughput LC-MS or Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze samples directly from the plate at rates approaching one reaction per second. researchgate.net This allows for the rapid generation and evaluation of hundreds or thousands of derivatives for structure-activity relationship (SAR) studies.

The table below outlines various platforms and their application in high-throughput research involving a compound such as this compound.

Platform Type Specific Technology Application Key Advantage Reference
Automated SynthesisFlow Chemistry ReactorOptimization of synthesis conditions; Scale-up productionPrecise control, enhanced safety, real-time analysis beilstein-journals.org
High-Throughput Screening96-well Microtiter PlatesParallel synthesis of derivative libraries; Reaction condition screeningMiniaturization, speed, reduced reagent consumption princeton.eduresearchgate.net
High-Throughput AnalysisLC-MS with AutosamplerQuantitative analysis and purification of reaction productsHigh sensitivity and resolution for complex mixtures ucl.ac.uk
High-Throughput AnalysisDesorption Electrospray Ionization (DESI)Rapid screening of reaction arrays directly from surfacesHigh speed (reactions/hour), minimal sample preparation researchgate.net
MicrofluidicsLab-on-a-ChipKinetic studies; Mechanistic investigationsExtremely low volume, rapid mixing and heat transfer nih.gov

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency. chemistryjournals.netrsc.org For Benzyl-(3-iodo-benzyl)-amine, moving beyond traditional multi-step syntheses that often involve hazardous reagents is a primary goal. Future research will likely focus on developing one-pot or tandem reactions that minimize intermediate isolation steps and reduce solvent usage. acs.org

Promising strategies include acceptorless dehydrogenative coupling, which uses catalysts like gold-palladium nanoparticles to form diarylamines while generating only hydrogen and ammonia (B1221849) as byproducts. nih.govsemanticscholar.org Another green approach is the development of metal-free synthetic methods, which eliminate concerns about toxicity and residual metal contamination in final products. nih.gov Researchers have demonstrated metal-free diarylamine synthesis using simple starting materials like aromatic aldehydes and anilines under mild conditions. acs.org Exploring similar sustainable pathways, such as those utilizing biocatalysis or alternative energy sources like microwave irradiation, will be crucial for the environmentally benign and scalable production of this compound and its derivatives. chemistryjournals.netnih.gov

Synthetic StrategyKey AdvantagesPotential Catalysts/Reagents
Acceptorless Dehydrogenative Coupling High atom economy; generates H₂ and NH₃ as byproducts.Gold-Palladium (Au-Pd) nanoparticles on TiO₂ support. nih.govsemanticscholar.org
Metal-Free Cascade Reactions Avoids toxic/rare metals; streamlined synthetic steps.Diaryliodonium salts; Urea-hydrogen peroxide. acs.orgsu.se
One-Pot/Tandem Procedures Reduces waste, time, and resources by avoiding intermediate isolation.Palladium-catalyzed N-arylation followed by in-situ cyclization. mdpi.com
Biocatalysis Utilizes enzymes for high selectivity under mild conditions.Transaminases, laccases (potential).

Exploration of Underutilized Reactivity Profiles of Both Amine and Aryl Iodide Moieties

The true potential of this compound lies in the orthogonal reactivity of its two key functional groups. While the aryl iodide is a classic handle for transition-metal-catalyzed cross-coupling reactions, and the amine is a well-understood nucleophile, future work should explore less conventional transformations. nih.gov

The aryl iodide moiety, for instance, is not limited to palladium-catalyzed reactions. nih.gov Emerging research in bismuth photocatalysis has shown the selective activation of aryl iodides for C-C bond formation, a pathway that could be applied to this scaffold. nih.gov Furthermore, visible-light-induced, metal-free cross-coupling reactions that form an electron donor-acceptor (EDA) complex between an anion and the aryl iodide present a greener alternative to traditional methods. rsc.org

For the amine group, research could move beyond simple N-arylation. For example, nickel-photoredox catalysis allows for the direct C–H functionalization at the α-amino position, coupling amines with aryl halides to form complex benzylic amines. escholarship.org This opens up pathways to new molecular architectures without the need for pre-functionalization of the benzyl (B1604629) group.

Integration into Flow Chemistry Systems for Enhanced Efficiency and Safety

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.govresearchgate.net These benefits are particularly relevant for reactions involving potentially hazardous intermediates or highly exothermic processes. d-nb.info

Integrating the synthesis and derivatization of this compound into flow systems is a key future direction. Continuous-flow reactors can enable the safe use of reactive intermediates and allow for operations at superheated conditions, potentially accelerating reaction rates and improving yields. nih.govresearchgate.net For example, cross-coupling reactions, which are central to modifying the aryl iodide moiety, have been successfully implemented in flow systems, often using packed-bed reactors with heterogeneous catalysts. acs.org This not only enhances efficiency but also simplifies catalyst recovery and minimizes product contamination with leached metals. acs.orgmit.edu The development of a continuous-flow process for producing this compound itself, perhaps from benzyl chloride and hydroxylamine (B1172632) analogs or via reductive amination, could significantly improve scalability and process safety. hw.ac.ukmdpi.com

Discovery of New Catalytic Applications Beyond Traditional Cross-Coupling

The structure of this compound makes it a candidate for applications beyond being a simple building block. The amine moiety can act as a ligand for a metal center, while the aryl iodide can participate in subsequent catalytic steps. This dual functionality opens the door to designing novel catalysts.

Future research could explore its use in photocatalysis. Dual photoredox and nickel catalysis, for example, has been used for the amination of aryl halides, and a molecule like this compound could potentially be incorporated into ligand design for such systems. acs.orgrsc.org The aryl iodide itself can participate in unique photocatalytic processes; for instance, it can be activated by visible light in the presence of a suitable catalyst to form aryl radicals, which can then engage in various bond-forming reactions. nih.govresearchgate.net Research into using the entire molecule as a ligand-substrate in a metal-catalyzed reaction, where the amine coordinates to the metal and the aryl iodide undergoes oxidative addition in a pre-organized fashion, could lead to highly efficient and selective transformations.

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The rigid yet tunable structure of this compound makes it an attractive scaffold for the design of advanced functional materials. Aryl iodides are valuable precursors in the synthesis of polymers and complex macromolecules. nsf.gov

One promising area is the development of porous organic polymers (POPs) or hypercrosslinked polymers (HCPs). rsc.org By polymerizing derivatives of this compound, materials with high surface areas could be created. The inherent iodine functionality could then be used for post-synthetic modification or to impart specific properties, such as catalytic activity for alcohol oxidation. rsc.org Triarylamines, which can be synthesized from diarylamine precursors, are key components in organic light-emitting diodes (LEDs) and solar cells. su.se The this compound core provides a direct route to these structures through further N-arylation, allowing for the synthesis of novel materials for optoelectronic applications.

Material ClassPotential ApplicationSynthetic Rationale
Hypercrosslinked Polymers (HCPs) Heterogeneous catalysis, gas sorption.Polymerization of the scaffold, with the aryl iodide available for post-synthetic modification or as a catalytic site. rsc.org
Optoelectronic Materials Organic LEDs (OLEDs), solar cells.Further arylation of the amine to form triarylamine structures, which are known for their charge-transport properties. su.se
Functionalized Polymers Drug delivery, specialty coatings.Incorporation into polymer backbones (e.g., via ROMP or ATRP) using the aryl iodide as a functional handle. nsf.gov

Challenges in the Precise Control of Regioselectivity and Stereoselectivity in Complex Transformations

As this compound is used to build more complex molecules, controlling selectivity will become a significant challenge. The molecule contains multiple reactive sites: the nitrogen atom, the C-I bond, and potentially the C-H bonds on both aromatic rings and the benzylic positions.

When multiple reactive halides or functional groups are present in a reaction partner, achieving regioselective cross-coupling at the desired position on the this compound scaffold versus the partner molecule will require carefully tuned catalytic systems. Furthermore, if chiral derivatives of the amine are used, controlling stereoselectivity during subsequent transformations will be critical. For instance, in reactions that generate new stereocenters, such as the α-arylation of the amine, the development of effective chiral ligands and conditions will be necessary to induce high enantioselectivity. escholarship.org Overcoming these challenges will require a deep understanding of reaction mechanisms and the subtle steric and electronic factors that govern catalyst-substrate interactions.

Advancements in Computational Methodologies for Predictive Modeling of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting chemical reactivity. wiley-vch.demdpi.com For a molecule like this compound, computational modeling represents a crucial avenue for future research. DFT calculations can be used to model the oxidative addition of the aryl iodide to various metal catalysts, helping to predict reaction rates and identify the most effective catalytic systems. nih.govacs.orgrsc.org

Beyond DFT, the integration of machine learning (ML) with computational data is an emerging frontier. oulu.fi By creating large datasets of calculated properties for this compound and its derivatives, ML models can be trained to predict outcomes like catalytic activity or the electronic properties of resulting materials at a fraction of the computational cost of traditional methods. arxiv.org These predictive models can accelerate the discovery of new reactions and functional materials by allowing researchers to screen vast numbers of virtual candidates and prioritize the most promising ones for experimental validation. nih.govstevens.edu

Q & A

Q. What are the standard synthetic routes for preparing Benzyl-(3-iodo-benzyl)-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound can be synthesized via reductive amination or allylation strategies . For reductive amination, a Pd/NiO catalyst (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours effectively couples aldehydes with amines, achieving yields up to 95% . Alternatively, allyl tributyl stannane-mediated reactions (e.g., Entry 6a-6f in ) enable the formation of homoallylic amines, though iodine substitution may require adjusted stoichiometry. Key optimization parameters include:
  • Catalyst loading : 1–5 mol% for transition-metal catalysts.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
  • Temperature : Room temperature to 60°C to balance reactivity and decomposition risks.
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic aromatic proton signals (δ 7.2–7.8 ppm, multiplet) from benzyl and 3-iodo-benzyl groups. The benzylic CH₂ group typically appears as a doublet (δ 3.4–3.6 ppm, J = 4–12 Hz) .
  • IR : Peaks near 3459 cm⁻¹ (N-H stretch) and 1487 cm⁻¹ (C-N bend) confirm the amine group. Aromatic C-I stretches may appear at 500–600 cm⁻¹ .
  • ESIMS : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 323 for a related iodo-substituted amine in ).
  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address solubility challenges of this compound in common organic solvents during reaction setup?

  • Methodological Answer :
  • Co-solvent systems : Use DCM:THF (1:1) or dichloroethane with 5–10% DMSO to enhance solubility .
  • Derivatization : Temporarily protect the amine with a Boc group (di-tert-butyl dicarbonate, DMAP catalyst) to improve solubility in apolar solvents .
  • Sonication : Pre-dissolve the compound in a minimal solvent volume under ultrasonic agitation for 10–15 minutes .

Q. How does the 3-iodo substituent influence reactivity in cross-coupling reactions, and what analytical methods validate these transformations?

  • Methodological Answer : The iodine atom serves as a directing group and participant in Ullmann or Suzuki-Miyaura couplings . For example:
  • Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to replace iodine with aryl groups. Monitor reaction progress via TLC (Rf shift) .
  • Validation :
  • ¹H NMR : Loss of iodine’s deshielding effect alters aromatic splitting patterns (e.g., para-substituted products show simplified multiplicities).
  • HRMS : Confirm molecular weight changes (e.g., loss of 127.9 Da for iodine removal) .

Q. How should conflicting spectral data (e.g., unexpected ¹H NMR splitting) be analyzed for derivatives of this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Perform at 25°C and –20°C to identify dynamic effects (e.g., hindered rotation around the N-benzyl bond) .
  • 2D Techniques :
  • NOESY : Detect spatial proximity between aromatic protons and the benzylic CH₂ group to confirm regiochemistry .
  • HSQC : Correlate carbon and proton signals to resolve overlapping peaks.
  • Theoretical Calculations : Use DFT (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

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